2-Bromo-1,3,5-triphenylbenzene

Catalog No.
S665469
CAS No.
10368-73-7
M.F
C24H17Br
M. Wt
385.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,3,5-triphenylbenzene

CAS Number

10368-73-7

Product Name

2-Bromo-1,3,5-triphenylbenzene

IUPAC Name

2-bromo-1,3,5-triphenylbenzene

Molecular Formula

C24H17Br

Molecular Weight

385.3 g/mol

InChI

InChI=1S/C24H17Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H

InChI Key

JQAGNDRJKSDTEU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)Br)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)Br)C4=CC=CC=C4

The exact mass of the compound 2-Bromo-1,3,5-triphenylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157786. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-1,3,5-triphenylbenzene (CAS 10368-73-7) is a specialized, super-bulky aryl halide utilized primarily to install the sterically demanding 2,4,6-triphenylphenyl ligand. In advanced synthetic workflows, this compound serves as a critical precursor for kinetic stabilization, preventing unwanted dimerization, aggregation, or decomposition of highly reactive intermediates [1]. Unlike generic aryl halides, its unique architecture features two rigid ortho-phenyl rings that create a deep steric pocket, making it an indispensable building block for aggregation-resistant OLED emitters, isolated monomeric carbanions, and low-coordinate organometallic catalysts [2].

Substituting 2-bromo-1,3,5-triphenylbenzene with simpler analogs like bromobenzene, 2-bromobiphenyl, or even mesityl bromide fundamentally compromises kinetic shielding [1]. Standard aryl halides lack the rigid, angular ortho-phenyl groups required to block intermolecular interactions. In OLED material synthesis, this lack of bulk leads to π-π stacking and severe aggregation-caused quenching (ACQ) [2]. In organometallic chemistry, failing to use this specific super-bulky precursor results in the formation of aggregated organolithium clusters or the rapid decomposition of low-valent metal centers, rendering the synthesis of highly reactive, low-coordinate catalysts impossible[3].

Kinetic Shielding for Monomeric Organolithium Generation

Lithiation of 2-bromo-1,3,5-triphenylbenzene yields a strictly monomeric (2,4,6-triphenylphenyl)lithium complex due to the deep steric pocket created by the ortho-phenyl rings [1]. In contrast, lithiation of standard bromobenzene or less hindered analogs results in highly aggregated tetrameric or hexameric phenyllithium clusters. This monomeric isolation is critical for precise, controlled transmetalation without the complex equilibria associated with aggregated organolithiums.

Evidence DimensionOrganolithium Aggregation State
Target Compound DataStrictly monomeric (planar three-coordinate Li)
Comparator Or BaselineBromobenzene (forms tetrameric/hexameric clusters)
Quantified DifferenceReduction from hexamer/tetramer to a discrete monomeric state
ConditionsLithiation with n-butyllithium in diethyl ether

Monomeric organolithiums provide predictable stoichiometry and enhanced reactivity for synthesizing sensitive, low-coordinate metal catalysts.

Prevention of Aggregation-Caused Quenching (ACQ) in OLEDs

When used as a precursor for silafluorene-based OLED emitters, the bulky 2,4,6-triphenylphenyl groups derived from 2-bromo-1,3,5-triphenylbenzene effectively prevent π-π stacking in the solid state [1]. While planar or less sterically hindered silafluorenes suffer from severe aggregation-caused quenching (ACQ), derivatives synthesized from this compound achieve solid-state quantum yields up to 0.42, demonstrating strong aggregation-enhanced emission (AEE) characteristics.

Evidence DimensionSolid-State Quantum Yield
Target Compound DataQuantum yield up to 0.42 (AEE active)
Comparator Or BaselineUnsubstituted silafluorenes (severe ACQ, low solid-state efficiency)
Quantified DifferenceMaintenance of high quantum efficiency in the solid state
ConditionsSolid-state photoluminescence of 1,3-diphenyl-9-silafluorene derivatives

High solid-state quantum yield is a strict procurement requirement for materials used in the emissive layers of commercial OLED displays.

Stabilization of Low-Valent Alkaline Earth Intermediates

The extreme steric bulk of the 2,4,6-triphenylphenyl ligand allows 2-bromo-1,3,5-triphenylbenzene to trap highly reactive, low-oxidation-state metal species that usually decompose[1]. Reaction with activated calcium yields a stable 'inverse' sandwich complex[(thf)3Ca{μ-C6H3-1,3,5-Ph3}Ca(thf)3], whereas standard aryl bromides fail to kinetically protect such sensitive Ca-Ca or Ca-arene interactions, leading to rapid decomposition or generic Grignard-type coupling.

Evidence DimensionStabilization of Low-Valent Metal Complexes
Target Compound DataYields stable, isolable Ca(I)-like inverse sandwich complex
Comparator Or BaselineStandard aryl bromides (0% stable low-valent isolation, rapid decomposition)
Quantified DifferenceComplete kinetic stabilization vs. immediate decomposition
ConditionsReaction with activated calcium in THF at -60 °C

This enables the synthesis of highly specialized organometallic catalysts that cannot be accessed using standard, less bulky aryl halide precursors.

Synthesis of Aggregation-Resistant OLED Emitters

Ideal for formulating silafluorenes and other polycyclic aromatic hydrocarbon (PAH) emitters where the bulky triphenyl groups are required to prevent π-π stacking and enable aggregation-enhanced emission (AEE) in solid-state devices [1].

Precursor for Monomeric Organolithium Reagents

Critical for workflows requiring strictly monomeric aryllithium species. The steric pocket prevents the formation of tetrameric or hexameric clusters, ensuring precise stoichiometry and controlled transmetalation in complex syntheses [2].

Stabilization of Low-Coordinate and Low-Valent Catalysts

The preferred aryl halide for synthesizing highly reactive main-group and transition-metal complexes, such as low-valent alkaline earth inverse sandwich complexes, where kinetic shielding is mandatory to prevent decomposition[3].

XLogP3

7.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10368-73-7

Wikipedia

2-bromo-1,3,5-triphenyl-benzene

Dates

Last modified: 08-15-2023

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